6,7-Dimethyl-4-oxo-4H-chromene-2-carboxylic acid is a compound that belongs to the chromene family, which is known for its diverse pharmacological properties. Chromenes are bicyclic compounds that consist of a benzopyran core and are of significant interest due to their presence in many natural products and synthetic pharmaceuticals. The chromene nucleus is a common motif in compounds with a wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory effects.
Chromene derivatives have been explored for their potential as hypoglycemic agents. A study on a series of 1,2-dihydro-2-oxo-3-pyridinecarboxylic acids, which share a similar oxo-carboxylic acid moiety with chromenes, demonstrated that the substitution at the 6-position significantly affects hypoglycemic potency1. This indicates that chromene derivatives, depending on their substitution pattern, could be developed as oral hypoglycemic agents.
Chromene derivatives have also been investigated for their antitumor properties. Synthetic studies on 4H-chromene-2-carboxylic acid ester derivatives, such as 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic acid, have shown potential for use in structural-activity relationship studies of antitumor antibiotics4. The synthesis of these compounds and their structural analysis through X-ray crystallography provide valuable insights into their potential applications in cancer therapy.
The synthesis of chromene derivatives has been supported by quantum-chemical calculations to propose plausible mechanisms for their formation3. These studies are crucial for understanding the reactivity of chromene compounds and can aid in the design of new derivatives with desired biological activities.
The compound belongs to the class of chromones, which are oxygen-containing heterocycles. Chromones are known for their diverse biological activities and are often investigated for their pharmacological properties. 6,7-Dimethyl-4-oxo-4H-chromene-2-carboxylic acid can be sourced from natural products or synthesized through various chemical methods, making it a versatile target in organic chemistry research .
The synthesis of 6,7-Dimethyl-4-oxo-4H-chromene-2-carboxylic acid typically involves cyclization reactions using appropriate precursors. One common method employs the use of acetone and Jones reagent under controlled conditions to facilitate the formation of the chromene structure.
The molecular formula of 6,7-Dimethyl-4-oxo-4H-chromene-2-carboxylic acid is .
Property | Value |
---|---|
Molecular Formula | C₁₂H₁₀O₄ |
InChI Key | PQUJCDXKEIHDCF-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC(=C2C(=C1)C(=O)C=C(O2)C(=O)O)C |
This structural configuration imparts distinctive chemical reactivity and biological activity .
6,7-Dimethyl-4-oxo-4H-chromene-2-carboxylic acid participates in several significant chemical reactions:
Reaction Type | Reagent | Conditions |
---|---|---|
Oxidation | Jones reagent | Controlled temperature |
Reduction | Palladium on carbon | Hydrogen atmosphere |
Substitution | Electrophiles/Nucleophiles | Appropriate solvent system |
The products formed depend on the specific conditions and reagents used during these reactions .
The primary target for 6,7-Dimethyl-4-oxo-4H-chromene-2-carboxylic acid is human monoamine oxidase-B (hMAO-B), an enzyme involved in the metabolism of neurotransmitters.
The compound inhibits hMAO-B activity, leading to increased levels of monoamines such as dopamine. This inhibition is crucial for potential therapeutic effects in neurodegenerative diseases where monoamine levels are disrupted.
Inhibition of hMAO-B affects metabolic pathways involving neurotransmitters, enhancing their availability in synaptic clefts and potentially improving mood and cognitive functions .
These properties make it suitable for various applications in organic synthesis and medicinal chemistry .
6,7-Dimethyl-4-oxo-4H-chromene-2-carboxylic acid has several notable applications:
The chromone core (4H-chromen-4-one or 1-benzopyran-4-one) represents a privileged scaffold in drug discovery due to its versatile pharmacological profile and structural adaptability. This oxygen-containing heterobicyclic system consists of a benz-annelated γ-pyrone ring, providing a planar conformation that facilitates diverse non-covalent interactions with biological targets. The chromone scaffold is recognized as a pharmacophoric motif in numerous bioactive molecules, exhibiting intrinsic properties such as metabolic stability, favorable pharmacokinetics, and low mammalian toxicity [2] [5].
6,7-Dimethyl-4-oxo-4H-chromene-2-carboxylic acid exemplifies strategically functionalized chromone derivatives. Its structure features three critical modifications:
Structural Advantages for Drug Design:
Table 1: Influence of Substituents on Chromone Pharmacological Properties
Position | Substituent | Biological Impact |
---|---|---|
C-2 | Carboxylic acid | Enhanced target affinity via ionic/hydrogen bonding; metal chelation capacity |
C-6 | Methyl | Increased lipophilicity and BBB permeability; steric guidance for selectivity |
C-7 | Methyl | Synergistic enhancement of C-6 effects; modulation of electronic density |
C-4 | Oxo | Planarization of scaffold; hydrogen-bond acceptor; participation in Michael addition |
These features collectively position 6,7-dimethyl-4-oxo-4H-chromene-2-carboxylic acid as a structurally optimized intermediate for developing central nervous system-active therapeutics, particularly against multifactorial neurodegenerative pathologies [3] [7].
Neurodegenerative diseases like Alzheimer's disease involve complex pathophysiological cascades encompassing enzyme dysregulations (e.g., cholinesterases, monoamine oxidases), protein misfolding, and metal ion imbalance. Single-target agents often exhibit limited clinical efficacy, spurring interest in multitarget-directed ligands (MTDLs). Chromone-2-carboxylic acid derivatives serve as ideal molecular frameworks for MTDL design due to their intrinsic polypharmacology and ease of functionalization [1] [7].
Key Therapeutic Targets Addressed:
Synthetic Strategies for MTDL Development:Microwave-assisted synthesis significantly optimizes chromone-2-carboxylic acid production. For 6-bromochromone-2-carboxylic acid, microwave irradiation (120°C, dioxane solvent, 40 min hydrolysis) achieves 87% yield versus ≤30% via conventional methods [4]. This efficiency accelerates MTDL library generation. Additional approaches include:
Table 2: Multitarget Activities of Chromone-2-Carboxylic Acid Derivatives
Derivative | Biological Activities | Potency |
---|---|---|
Chromone-hydroxypyridinone hybrid | MAO-B inhibition + Iron chelation | IC₅₀ = 67.02 nM; pFe³⁺ = 18.52 |
6-Bromochromone-2-carboxamide | Dual AChE/MAO-B inhibition | AChE Kᵢ = 190 nM; MAO-B Kᵢ = 478 nM |
Chromone-3-phenylcarboxamide | Selective MAO-B inhibition | IC₅₀ = 403 pM |
These strategic designs validate 6,7-dimethyl-4-oxo-4H-chromene-2-carboxylic acid as a versatile precursor for MTDLs addressing the multifactorial nature of neurodegeneration, with optimized synthetic routes enabling rapid exploration of its therapeutic potential [4] [7] [8].
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0